6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

Catalog No.
S12268890
CAS No.
M.F
C20H16BrNO2
M. Wt
382.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-ca...

Product Name

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

IUPAC Name

6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid

Molecular Formula

C20H16BrNO2

Molecular Weight

382.2 g/mol

InChI

InChI=1S/C20H16BrNO2/c1-2-13-3-5-14(6-4-13)7-9-16-12-18(20(23)24)17-11-15(21)8-10-19(17)22-16/h3-12H,2H2,1H3,(H,23,24)

InChI Key

XINMJXBWMGGONL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid is a synthetic compound with the molecular formula C20H16BrNO2C_{20}H_{16}BrNO_2 and a molecular weight of approximately 382.25 g/mol. This compound features a quinoline backbone, which is known for its diverse biological activities, and is characterized by the presence of a bromine atom and an ethyl-substituted phenyl group. Its structural uniqueness contributes to its potential applications in medicinal chemistry and material science.

The chemical reactivity of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid can be categorized into several types of reactions:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various functional groups, such as amines or thiols.
  • Oxidation and Reduction: The compound's quinoline ring can be subjected to oxidation or reduction processes, modifying its electronic properties and reactivity.
  • Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki or Heck coupling, which are essential for forming more complex organic structures. Common reagents used include palladium catalysts and bases like potassium carbonate.

Research has indicated that 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid exhibits significant biological activity. It has been investigated for its potential antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry. The mechanism of action typically involves interaction with specific enzymes or receptors, leading to modulation of various biological pathways.

The synthesis of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid typically involves multi-step organic reactions. A common synthetic route includes:

  • Bromination: The starting material, 2-(4-ethylphenyl)quinoline-4-carboxylic acid, is treated with bromine or a brominating agent under controlled conditions to introduce the bromine substituent.
  • Ethenylation: Subsequent reactions may involve the introduction of the ethenyl group at the appropriate position on the quinoline structure.

These steps require careful control of reaction conditions to ensure high yield and purity of the final product.

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid has several applications:

  • Medicinal Chemistry: It serves as a building block for synthesizing novel therapeutic agents targeting various diseases.
  • Biological Research: The compound is utilized in studies exploring the biological activities of quinoline derivatives.
  • Material Science: It plays a role in developing organic semiconductors and other advanced materials due to its unique electronic properties.

Interaction studies involving 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid focus on understanding how this compound interacts with biological targets, such as enzymes or receptors. These studies are crucial for elucidating its mechanism of action and potential therapeutic effects. Investigations into its binding affinity and specificity are ongoing to better understand its role in drug development.

6-Bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid can be compared with several similar compounds, highlighting its unique structural features:

Compound NameMolecular FormulaUnique Features
6-Bromo-2-(4-methylphenyl)quinoline-4-carboxylic acidC17H12BrNO2C_{17}H_{12}BrNO_2Contains a methyl group instead of an ethyl group
6-Bromo-2-(4-ethoxyphenyl)quinoline-4-carboxylic acidC18H14BrNO2C_{18}H_{14}BrNO_2Features an ethoxy group which alters reactivity
6-Bromo-2-[2-(4-methoxyphenyl)ethenyl]quinoline-4-carboxylic acidC19H14BrNO3C_{19}H_{14}BrNO_3Contains a methoxy group affecting solubility and reactivity
6-Bromo-2-[2-(4-chlorophenyl)ethenyl]quinoline-4-carboxylic acidC18H11BrClNO2C_{18}H_{11}BrClNO_2Incorporates a chlorine substituent impacting biological activity

The uniqueness of 6-bromo-2-[2-(4-ethylphenyl)ethenyl]quinoline-4-carboxylic acid lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to these similar compounds .

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

381.03644 g/mol

Monoisotopic Mass

381.03644 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-09-2024

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